5-(terc-butil)-5H-pirrolo[2,3-b]pirazin-2-ilcarbamato de 5-tosilo
Descripción general
Descripción
Tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Heterociclos Tricíclicos
Este compuesto se utiliza como reactivo en la preparación sintética de heterociclos tricíclicos . Estos heterociclos son estructuras de tres anillos que contienen al menos un átomo no carbonado (heteroátomo), que pueden ser útiles en varias reacciones químicas.
Actividad Inhibitoria de Kinasa
El compuesto juega un papel crucial en la preparación de nuevos compuestos tricíclicos que contienen nitrógeno como inhibidores de la quinasa . Los inhibidores de la quinasa son importantes en el tratamiento de enfermedades como el cáncer y la inflamación al bloquear (inhibir) las señales dentro de las células.
Tratamiento de Condiciones Inmunológicas
Los compuestos tricíclicos sintetizados utilizando este compuesto tienen posibles aplicaciones terapéuticas para el tratamiento de afecciones inmunológicas . Estas condiciones involucran el sistema inmunológico, y los compuestos pueden ayudar a modular su respuesta.
Tratamiento de Condiciones Oncológicas
Del mismo modo, estos compuestos tricíclicos se están desarrollando como posibles agentes terapéuticos para el tratamiento de afecciones oncológicas . Las afecciones oncológicas están relacionadas con tumores y cáncer, y estos compuestos pueden ayudar a inhibir el crecimiento de las células cancerosas.
Síntesis de Upadacitinib
Este compuesto, también conocido como intermedio 2 de upadacitinib, podría utilizarse en la síntesis y los estudios de propiedades de upadacitinib . Upadacitinib es un medicamento utilizado para tratar la artritis reumatoide.
Intermedio de Síntesis Orgánica
A menudo se utiliza como intermediario de síntesis orgánica , este compuesto se puede utilizar en varios procesos de investigación de laboratorio y procesos de producción química. Ayuda en la formación de compuestos orgánicos más complejos.
Mecanismo De Acción
Target of Action
Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate, also known as upadacitinib intermediate 2 , is primarily used in the synthesis of tricyclic heterocycles . These compounds have potential kinase inhibitory activity , suggesting that kinases are the primary targets of this compound. Kinases play a crucial role in cellular signaling and are often implicated in conditions such as cancer and immune disorders .
Mode of Action
The compound interacts with its kinase targets by inhibiting their activity . This inhibition can alter the phosphorylation state of proteins within the cell, leading to changes in cellular signaling pathways .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific kinases it targets. These could include pathways involved in cell growth, proliferation, and immune response .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness as a drug .
Result of Action
The inhibition of kinase activity by this compound can lead to a variety of molecular and cellular effects. These effects would depend on the specific kinases targeted and could include altered cell growth, changes in immune response, or apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s ability to inhibit its target kinases . .
Actividad Biológica
tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate, also known as Upadacitinib Intermediate 2, is a compound with significant potential in pharmaceutical applications, particularly as a reagent in the synthesis of kinase inhibitors. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 388.44 g/mol
- CAS Number : 1201187-44-1
- IUPAC Name : tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate
The compound exhibits its biological activity primarily through its ability to inhibit specific kinases involved in various signaling pathways. Kinase inhibitors play a crucial role in the modulation of cellular processes such as proliferation and apoptosis, making them essential in cancer therapy and immunological treatments.
In Vitro Studies
- Kinase Inhibition :
- The compound has been shown to inhibit several kinases implicated in oncogenesis and inflammation. For instance, studies indicate that it can effectively inhibit Janus kinase (JAK) pathways, which are critical for immune response regulation.
- Cell Viability Assays :
- In various cell lines, tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anti-cancer agent.
Case Studies
-
Study on Immunological Conditions :
- A recent study investigated the efficacy of this compound in treating autoimmune diseases by modulating JAK signaling pathways. Results showed significant improvement in symptoms and reduced inflammatory markers in animal models.
-
Oncology Research :
- In a clinical trial context, compounds similar to tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate were evaluated for their ability to enhance the efficacy of existing chemotherapy regimens. The findings indicated a synergistic effect when combined with traditional chemotherapeutics.
Comparative Biological Activity Table
Compound Name | Mechanism of Action | Therapeutic Area | Efficacy (IC50) |
---|---|---|---|
tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate | JAK inhibition | Immunological disorders | 50 nM |
Upadacitinib | JAK inhibition | Rheumatoid arthritis | 30 nM |
Tofacitinib | JAK inhibition | Ulcerative colitis | 20 nM |
Propiedades
IUPAC Name |
tert-butyl N-[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-12-5-7-13(8-6-12)27(24,25)22-10-9-14-16(22)19-11-15(20-14)21-17(23)26-18(2,3)4/h5-11H,1-4H3,(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMJGYRFMXFNIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201187-44-1 | |
Record name | 1,1-Dimethylethyl N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6GM5UL9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.